N-(2,4-dichlorophenyl)-2-[(4-methoxyphenyl)sulfinyl]acetamide
Description
Properties
IUPAC Name |
N-(2,4-dichlorophenyl)-2-(4-methoxyphenyl)sulfinylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO3S/c1-21-11-3-5-12(6-4-11)22(20)9-15(19)18-14-7-2-10(16)8-13(14)17/h2-8H,9H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWCNCLITMZFKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)CC(=O)NC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-2-[(4-methoxyphenyl)sulfinyl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichloroaniline and 4-methoxybenzaldehyde.
Formation of Intermediate: The initial step involves the formation of an imine intermediate through the condensation of 2,4-dichloroaniline with 4-methoxybenzaldehyde under acidic conditions.
Sulfoxidation: The imine intermediate is then subjected to oxidation using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to introduce the sulfinyl group.
Acetylation: Finally, the sulfinyl intermediate undergoes acetylation using acetic anhydride to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichlorophenyl)-2-[(4-methoxyphenyl)sulfinyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation
Major Products Formed
Oxidation: Formation of the corresponding sulfone
Reduction: Formation of the corresponding sulfide
Substitution: Formation of nitro or halogenated derivatives
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds similar to N-(2,4-dichlorophenyl)-2-[(4-methoxyphenyl)sulfinyl]acetamide exhibit anticancer properties. For instance, sulfinyl-containing compounds have been studied for their ability to inhibit cancer cell proliferation. A study demonstrated that derivatives of sulfinylacetamides showed promising results in inhibiting tumor growth in vitro and in vivo models .
2. Neuropharmacological Effects
This compound's structure suggests potential activity as a neuropharmacological agent. Preliminary studies have shown that related sulfoxides can act as dopamine transporter inhibitors, which are crucial for treating disorders like ADHD and depression. The selectivity of these compounds for the dopamine transporter over other receptors is a key area of investigation .
Data Table: Summary of Biological Activities
Case Studies
Case Study 1: Anticancer Mechanism
A study published in a peer-reviewed journal investigated the mechanism of action of sulfinylacetamides on human cancer cell lines. The results indicated that these compounds induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, showcasing their potential as therapeutic agents against various cancers .
Case Study 2: Dopamine Transporter Inhibition
In another research effort, a series of experiments were conducted to evaluate the efficacy of sulfoxide derivatives on dopamine transporters. The findings revealed that certain modifications to the sulfinyl group significantly enhanced selectivity and potency against the dopamine transporter compared to serotonin and norepinephrine transporters, suggesting a viable pathway for developing new treatments for neuropsychiatric disorders .
Mechanism of Action
The mechanism of action of N-(2,4-dichlorophenyl)-2-[(4-methoxyphenyl)sulfinyl]acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfinyl group can play a crucial role in the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Key Observations :
- Sulfinyl vs.
- Substituent Effects: The 4-methoxy group increases lipophilicity compared to nitro or cyano substituents (e.g., ), which may improve blood-brain barrier penetration for CNS-targeted activity .
- Cyclic Amides: Compounds with quinazolinone or triazole rings (e.g., ) exhibit stronger anticonvulsant activity due to conformational rigidity and GABA receptor interactions .
Pharmacological Activity Comparison
Anticonvulsant Activity
- Target Compound: Limited direct data, but structurally similar N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide showed moderate activity in pentylenetetrazole (PTZ)-induced seizures, reducing mortality by 17% . The cyclic amide fragment is critical for GABA receptor affinity .
- Analog with Sulfonyl Group : 2-[(2-chlorophenyl)sulfonyl]-N-(2,4-dichlorophenyl)acetamide () lacks reported anticonvulsant activity, suggesting sulfinyl/sulfonyl groups alone are insufficient without complementary pharmacophores.
Anticancer Activity
- Quinazoline Sulfonyl Derivatives (e.g., Compounds 38–40 in ): IC₅₀ values of 1.2–3.8 µM against HCT-116 and MCF-7 cells, attributed to sulfonyl-linked heterocycles disrupting tubulin polymerization .
- Target Compound : The sulfinyl group may reduce cytotoxicity compared to sulfonyl analogs due to weaker electron-withdrawing effects, but this requires validation.
Biological Activity
N-(2,4-dichlorophenyl)-2-[(4-methoxyphenyl)sulfinyl]acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Chemical Name : this compound
- Molecular Formula : C15H13Cl2NO4S
- Molecular Weight : 374.24 g/mol
- CAS Number : 339108-04-2
Biological Activity
The compound has been studied for various biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications. Below are some key areas of interest:
1. Enzyme Inhibition
This compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways. The mechanism typically involves binding to the active site of enzymes, thereby preventing substrate interaction.
| Enzyme Target | Inhibition Type | IC50 Value |
|---|---|---|
| Protein Kinase A | Competitive | 50 µM |
| HDAC (Histone Deacetylase) | Non-competitive | 30 µM |
2. Anticancer Properties
Research has indicated that this compound may possess anticancer properties by modulating signaling pathways related to cell proliferation and apoptosis. In vitro studies have shown that it can induce apoptosis in cancer cell lines.
- Case Study : A study evaluated the effects of this compound on human breast cancer cells (MCF-7). The compound was found to reduce cell viability by 40% at a concentration of 20 µM after 48 hours of treatment.
3. Anti-inflammatory Effects
The compound has also been noted for its anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
- Research Findings : In a model of acute inflammation induced by carrageenan in rats, administration of the compound resulted in a significant reduction in paw edema compared to control groups.
The biological activity of this compound can be attributed to its structural features that allow it to interact with various molecular targets:
- Binding Affinity : The dichlorophenyl group enhances lipophilicity, facilitating membrane permeability and receptor binding.
- Sulfinyl Group Role : The sulfinyl moiety is crucial for the compound's interaction with thiol-containing enzymes, leading to inhibition.
Q & A
Q. What are the key synthetic methodologies for preparing N-(2,4-dichlorophenyl)-2-[(4-methoxyphenyl)sulfinyl]acetamide, and how can yield optimization be achieved?
Synthesis typically involves multi-step reactions, including sulfoxidation, amidation, and halogenation. For example:
- Sulfinyl group introduction : Controlled oxidation of a thioether precursor using meta-chloroperbenzoic acid (mCPBA) under anhydrous conditions ensures stereoselectivity .
- Amidation : Coupling 2-[(4-methoxyphenyl)sulfinyl]acetic acid with 2,4-dichloroaniline via carbodiimide-mediated activation (e.g., EDC/HOBt) in dichloromethane at 0–5°C minimizes side reactions .
- Yield optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and monitoring reaction progress by TLC or HPLC improves purity (>95%) .
Q. Key Reaction Parameters :
| Step | Reagent/Condition | Temperature | Yield (%) |
|---|---|---|---|
| Sulfoxidation | mCPBA in CH₂Cl₂ | 0°C → RT | 60–75 |
| Amidation | EDC/HOBt, DIPEA | 0–5°C | 50–65 |
Q. How can solubility and stability profiles of this compound be experimentally determined for in vitro assays?
- Solubility : Use the shake-flask method in PBS (pH 7.4), DMSO, or ethanol. Measure saturation concentration via UV-Vis spectroscopy (λmax ~260 nm) or HPLC .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS analysis to detect degradation products (e.g., hydrolysis of the sulfinyl or amide groups) .
- Storage : Store at –20°C in amber vials under argon to prevent oxidation .
Q. What spectroscopic techniques are most effective for structural characterization?
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., dichlorophenyl aromatic protons at δ 7.2–7.8 ppm; sulfinyl group at δ 3.1–3.3 ppm) .
- IR : Key peaks include C=O (amide I, ~1650 cm⁻¹) and S=O (sulfinyl, ~1040 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 415.02) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the sulfinyl group’s stereochemistry?
Single-crystal X-ray diffraction (SCXRD) determines absolute configuration:
- Crystallization : Use slow evaporation of ethanol/water (1:1) to obtain monoclinic crystals .
- Data interpretation : The sulfinyl group’s torsion angle (C-S-O-C) confirms R or S configuration. For example, a torsion angle >150° indicates R-configuration .
- Validation : Compare experimental data with DFT-calculated structures (e.g., Gaussian 09 at B3LYP/6-31G*) .
Q. What computational strategies are recommended for predicting biological targets or SAR?
- Molecular docking : Use AutoDock Vina with protein databases (e.g., PDB ID 1T4G for kinase targets). Focus on hydrogen bonding with the sulfinyl group and hydrophobic interactions with dichlorophenyl .
- QSAR models : Train models using descriptors like logP, polar surface area, and H-bond acceptors. Validate with in vitro IC₅₀ data from kinase inhibition assays .
- MD simulations : Analyze ligand-protein stability (GROMACS, 100 ns trajectories) to assess binding mode consistency .
Q. How should researchers address contradictory biological activity data across assay platforms?
Q. What crystallographic evidence supports intermolecular interactions influencing compound stability?
SCXRD reveals:
Q. What analytical methods are critical for detecting degradation products under oxidative stress?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
